3-(P-tolyl)pyrrolidine-2-carboxylic acid
Description
3-(P-tolyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a five-membered nitrogen-containing ring substituted with a carboxylic acid group at position 2 and a para-methylphenyl (p-tolyl) group at position 3. This compound is particularly noted for its relevance in pharmaceutical applications, especially in anti-inflammatory agents, as highlighted by its inclusion in specialized chemical catalogs .
Properties
IUPAC Name |
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAUUQRQVSCSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(P-tolyl)pyrrolidine-2-carboxylic acid typically involves the reaction of p-tolyl-substituted precursors with pyrrolidine derivatives. One common method is the cyclization of p-tolyl-substituted amines with suitable carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(P-tolyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of p-tolyl ketones or aldehydes.
Reduction: Formation of p-tolyl alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(P-tolyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(P-tolyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The p-tolyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparison with Similar Compounds
(2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid
This compound replaces the p-tolyl group with a 3-carboxyphenyl substituent. The additional carboxylic acid on the phenyl ring increases polarity, altering receptor binding. A structure-activity relationship (SAR) study demonstrated its role as a broad-spectrum ionotropic glutamate receptor (iGluR) antagonist, with selectivity for GluK3 over GluK1 (Ki = 0.87 μM vs. 4.8 μM). The distal carboxylate mimics glutamate’s binding mode, forming critical interactions in ligand-binding domains (LBDs) .
3-(Trifluoromethyl)pyrrolidine-2-carboxylic Acid
The trifluoromethyl (CF₃) group is electron-withdrawing and highly lipophilic. This substitution increases metabolic stability and acidity (pKa ~1.5–2.5 for CF₃-substituted carboxylic acids), which may improve oral bioavailability compared to the p-tolyl analog . However, steric and electronic differences could reduce compatibility with targets requiring aromatic π-π stacking, such as the iGluRs studied in .
1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic Acid
This compound introduces a carbamoylphenyl group via an enoyl linker, extending conjugation and adding hydrogen-bonding capacity. The carbamoyl group enhances solubility in aqueous environments, a property less pronounced in the p-tolyl derivative. Such structural modifications are common in kinase inhibitors, where solubility and target engagement are critical .
Structural and Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
3-(P-tolyl)pyrrolidine-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a p-tolyl group and a carboxylic acid functional group, contributing to its unique biological interactions. The molecular formula is , indicating the presence of 12 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Chemical Structure and Properties
The structural features of this compound enhance its lipophilicity, which may influence its interactions with biological macromolecules such as proteins and enzymes. The p-tolyl substitution is particularly significant as it may improve binding affinity to various biological targets through increased hydrophobic interactions.
Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit potential as enzyme inhibitors. For instance, derivatives of pyrrolidine-2-carboxylic acids have been studied for their ability to inhibit beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. The lipophilic nature of the p-tolyl group may enhance the binding affinity to BACE-1, suggesting a promising avenue for therapeutic development against neurodegenerative diseases.
Antimicrobial Properties
The compound's interaction with microbial enzymes can lead to antimicrobial effects. Studies on related pyrrolidine carboxamides have shown significant inhibition of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, highlighting the potential for developing new antituberculosis agents. The binding mode of these inhibitors has been elucidated through crystallography, revealing critical interactions that could be leveraged for designing more potent derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Inhibition of BACE-1 : A study demonstrated that certain pyrrolidine derivatives exhibited IC50 values in the low micromolar range against BACE-1, indicating strong inhibitory potential.
- Antitubercular Activity : Research identified pyrrolidine carboxamides as novel inhibitors of InhA with enhanced potency through structural optimization. One lead compound showed over 160-fold improvement in activity compared to initial hits .
- Cytotoxicity Studies : Other derivatives have been tested for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Some compounds demonstrated significant antiproliferative activity, suggesting therapeutic potential in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxopyrrolidine-3-carboxylic Acid | Contains an oxo group at position 5 | Potent BACE-1 inhibition |
| Pyrrolidine-2-carboxylic Acid | Lacks aromatic substitution | Simpler structure, less lipophilic |
| N-Methylpyrrolidine-2-carboxylic Acid | Methyl substitution at nitrogen | Alters basicity and solubility |
| P-Tolylpyrrolidine | Similar aromatic substitution | Varied biological activity profiles |
This table illustrates how structural variations can influence biological activity, particularly regarding enzyme inhibition and lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
